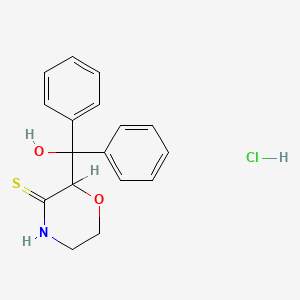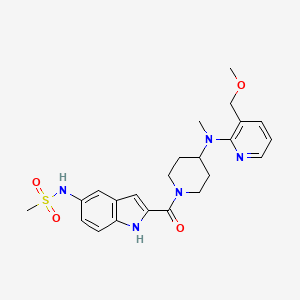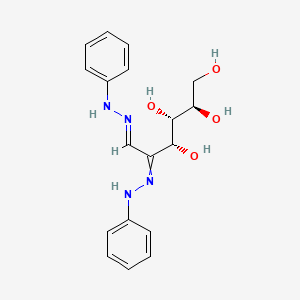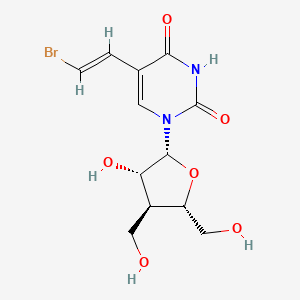![molecular formula C26H22N3NaO5S B12765681 Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate CAS No. 6245-59-6](/img/structure/B12765681.png)
Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate, also known as Acid Red 6, is a synthetic azo dye. It is widely used in various industries, particularly in textile dyeing and printing. The compound is known for its vibrant red color and excellent solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate involves a diazotization reaction followed by coupling. The process begins with the diazotization of 3′-Methyl-4′-amino-N-ethylbenzanilide. This intermediate is then coupled with 4-Hydroxynaphthalene-1-sulfonic acid under controlled conditions to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The raw materials, including m-Toluidine, Ethylbenzene, and 1-Naphthol-4-sulfonic acid, are used in specific proportions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to its corresponding amines using reducing agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various naphthoquinone derivatives, while reduction typically produces aromatic amines .
Aplicaciones Científicas De Investigación
Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate has several scientific research applications:
Chemistry: It is used as a pH indicator and in the study of azo dye chemistry.
Biology: The compound is employed in staining techniques for microscopic analysis.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is widely used in textile dyeing, printing, and as a colorant in various products.
Mecanismo De Acción
The mechanism of action of Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate involves its interaction with specific molecular targets. The azo group (-N=N-) in the compound can undergo reduction to form aromatic amines, which can then interact with biological molecules. The sulfonate group enhances its solubility in water, facilitating its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Acid Red 1
- Acid Red 14
- Acid Red 18
Uniqueness
Compared to similar compounds, Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate stands out due to its excellent solubility in water and its vibrant red color. These properties make it particularly suitable for textile dyeing and printing applications .
Propiedades
Número CAS |
6245-59-6 |
|---|---|
Fórmula molecular |
C26H22N3NaO5S |
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
sodium;3-[[4-[benzoyl(ethyl)amino]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C26H23N3O5S.Na/c1-3-29(26(31)18-9-5-4-6-10-18)19-13-14-22(17(2)15-19)27-28-23-16-24(35(32,33)34)20-11-7-8-12-21(20)25(23)30;/h4-16,30H,3H2,1-2H3,(H,32,33,34);/q;+1/p-1 |
Clave InChI |
WQTYENAMNCPEFL-UHFFFAOYSA-M |
SMILES canónico |
CCN(C1=CC(=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O)C)C(=O)C4=CC=CC=C4.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole](/img/structure/B12765619.png)










